molecular formula C8H7ClN2O4 B2508357 2-chloro-N-(2-hydroxy-4-nitrophenyl)acetamide CAS No. 128201-57-0

2-chloro-N-(2-hydroxy-4-nitrophenyl)acetamide

Cat. No. B2508357
CAS RN: 128201-57-0
M. Wt: 230.6
InChI Key: BSUBPEXMKBOPID-UHFFFAOYSA-N
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Description

“2-chloro-N-(2-hydroxy-4-nitrophenyl)acetamide” is a chemical compound with the molecular formula C8H7ClN2O3 . It is used in laboratory chemicals and for the synthesis of substances .


Molecular Structure Analysis

The molecular weight of “2-chloro-N-(2-hydroxy-4-nitrophenyl)acetamide” is 214.606 Da . The InChI code for this compound is InChI=1S/C8H7ClN2O3/c9-5-8(12)10-6-1-3-7(4-2-6)11(13)14/h1-4H,5H2,(H,10,12) .

Scientific Research Applications

Antibacterial Agent:

2-Chloro-N-(2-hydroxy-4-nitrophenyl)acetamide: shares structural similarities with chloramphenicol, a well-known antibiotic. Researchers have explored its potential as an antibacterial agent, particularly against Gram-positive bacteria. Its mechanism of action involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit. Further studies are needed to optimize its efficacy and minimize potential side effects .

Anticancer Properties:

Preliminary investigations suggest that this compound may exhibit anticancer activity. It could interfere with cancer cell proliferation and induce apoptosis. Researchers are studying its impact on specific cancer cell lines and exploring potential synergies with existing chemotherapeutic agents. However, more extensive studies are required to validate its clinical relevance .

Anti-inflammatory Effects:

In vitro experiments indicate that 2-chloro-N-(2-hydroxy-4-nitrophenyl)acetamide possesses anti-inflammatory properties. It modulates inflammatory pathways by inhibiting key enzymes (such as cyclooxygenase and lipoxygenase) involved in the production of pro-inflammatory mediators. These findings open avenues for developing novel anti-inflammatory drugs .

Photodynamic Therapy (PDT):

Researchers have investigated this compound as a potential photosensitizer for PDT. PDT involves activating a photosensitizer with light to generate reactive oxygen species, which selectively destroy cancer cells or microbial pathogens. The nitro group in this compound enhances its photodynamic activity, making it a promising candidate for PDT applications .

Herbicidal Activity:

Studies have explored the herbicidal effects of 2-chloro-N-(2-hydroxy-4-nitrophenyl)acetamide . It interferes with plant growth by disrupting essential metabolic pathways. Researchers aim to develop eco-friendly herbicides based on its selective action against weeds while sparing crops .

Safety and Hazards

This compound is classified as an eye irritant (Category 2A), and it can cause serious eye irritation . Precautionary measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing .

properties

IUPAC Name

2-chloro-N-(2-hydroxy-4-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O4/c9-4-8(13)10-6-2-1-5(11(14)15)3-7(6)12/h1-3,12H,4H2,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUBPEXMKBOPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-hydroxy-4-nitrophenyl)acetamide

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